2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzamido group, a pyridin-2-ylmethyl group, and a cyclopenta[d]thiazole ring
Scientific Research Applications
2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
- The primary target of this compound is Casein Kinase 1 delta (CK1δ) . CK1δ is a serine/threonine protein kinase involved in various cellular processes, including cell cycle regulation, DNA damage response, and Wnt signaling .
- CK1δ plays a crucial role in phosphorylating substrates with canonical or non-canonical consensus sequences, affecting processes like apoptosis, chromosome segregation, and cell cycle progression .
- Binding Mode : X-ray analysis has revealed the binding mode of the compound to CK1δ, providing insights into its interaction with the kinase domain .
- Canonical Wnt Signaling : CK1δ phosphorylates key components in the Wnt pathway, influencing cell fate determination and tissue homeostasis .
- DNA Damage Response : CK1δ participates in DNA repair and cell cycle checkpoint activation after DNA damage .
- Apoptosis and Cell Cycle Progression : CK1δ-mediated phosphorylation events impact cell survival and cell cycle progression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
It has been identified as a potent and specific inhibitor of CK1δ, a member of the casein kinase 1 (CK1) family . This family of serine/threonine protein kinases is highly conserved and ubiquitously expressed, playing a role in various cellular processes .
Cellular Effects
In cellular studies, 2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner
Molecular Mechanism
It is known to bind to CK1δ, inhibiting its activity . This inhibition could potentially disrupt various cellular processes regulated by this kinase, including cell cycle progression, apoptosis, and DNA damage response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form N-(pyridin-2-yl)amides . This intermediate can then be further reacted with benzoyl chloride to introduce the benzamido group. The cyclopenta[d]thiazole ring is formed through a cyclization reaction, often promoted by reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar thiazole ring structure and have been studied for their anti-inflammatory properties.
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound is a potent inhibitor of casein kinase 1 delta and epsilon, showing potential in cancer research.
Uniqueness
2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is unique due to its combination of a benzamido group, a pyridin-2-ylmethyl group, and a cyclopenta[d]thiazole ring. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-18(13-6-2-1-3-7-13)24-20-23-17-15(9-10-16(17)27-20)19(26)22-12-14-8-4-5-11-21-14/h1-8,11,15H,9-10,12H2,(H,22,26)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZIKOULTJRIAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CC=CC=N3)N=C(S2)NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.